molecular formula C8H7NO3S B13806428 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one

2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one

Cat. No.: B13806428
M. Wt: 197.21 g/mol
InChI Key: RHPNTCUMXJDYSX-UHFFFAOYSA-N
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Description

2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one, also known as N-Methylsaccharin, is an organic compound with the molecular formula C8H7NO3S and a molecular weight of 197.211 g/mol . This compound is a derivative of benzothiazole and is characterized by the presence of a methyl group and a dioxo group attached to the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and various substituted benzothiazoles .

Scientific Research Applications

2-Methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including antihypertensive and antidiabetic activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular processes. These interactions result in various biological effects, such as antimicrobial and antihypertensive activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

2-methyl-1,1-dioxo-3aH-1,3-benzothiazol-4-one

InChI

InChI=1S/C8H7NO3S/c1-5-9-8-6(10)3-2-4-7(8)13(5,11)12/h2-4,8H,1H3

InChI Key

RHPNTCUMXJDYSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=O)C=CC=C2S1(=O)=O

Origin of Product

United States

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